Methyloctylphenol
CAS No.: 30607-37-5
Cat. No.: VC18520159
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30607-37-5 |
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Molecular Formula | C15H24O |
Molecular Weight | 220.35 g/mol |
IUPAC Name | 3-methyl-2-octylphenol |
Standard InChI | InChI=1S/C15H24O/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15(14)16/h9-10,12,16H,3-8,11H2,1-2H3 |
Standard InChI Key | DQOAJBWKJNRERL-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCC1=C(C=CC=C1O)C |
Introduction
Structural and Chemical Properties
Methyloctylphenol exists in multiple isomeric forms, depending on the positions of the methyl and octyl substituents on the phenolic ring. The most studied isomers include 4-(7-methyloctyl)phenol (CAS 24518-48-7) and p-(1-methyloctyl)phenol (CAS 17404-66-9).
Molecular Characteristics
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Molecular Formula:
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SMILES:
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InChI Key:
Physical Properties
Property | Value | Source |
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Boiling Point | 325.3°C (760 mmHg) | Chemsrc |
Density | 0.931 g/cm³ | Chemsrc |
LogP (Octanol-Water) | 4.541 | Chemsrc |
Predicted Collision Cross Section (Ų) | 154.9 ([M+H]⁺) | PubChemLite |
Synthesis and Industrial Production
Methyloctylphenol derivatives are synthesized via the Williamson ether reaction, where alkyl halides react with phenolic compounds under basic conditions. For example, 4-tert-octylphenol (a structurally related compound) is produced on an industrial scale in the U.S., with reported production volumes exceeding 50 million pounds annually . Key steps include:
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Alkylation: Reaction of phenol with 7-methyloctyl or 1-methyloctyl halides.
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Purification: Recrystallization or distillation to isolate the desired isomer .
Applications and Industrial Uses
Methyloctylphenol and its derivatives are utilized in:
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Surfactants: As intermediates in nonionic surfactants (e.g., alkylphenol ethoxylates) .
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Polymers: Incorporation into phenol-formaldehyde resins for enhanced thermal stability .
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Wastewater Treatment: Precipitation of calcium and magnesium sulfates via carboxylate coordination .
Toxicity and Environmental Impact
Endocrine Disruption
Methyloctylphenol exhibits estrogenic activity by binding to human sex hormone-binding globulin (SHBG), disrupting steroid hormone transport. Computational docking studies suggest binding affinities comparable to bisphenol A (BPA) .
Aquatic Toxicity
Exposure to 250–1000 μg/L of octylphenol in Clarias gariepinus (African catfish) induced:
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Hematological Effects: Anemia (↓ hemoglobin, ↓ hematocrit) and leukocytosis .
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Metabolic Stress: Elevated cortisol (↑ 150%) and glucose (↑ 80%) levels .
Human Health Risks
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Reproductive Toxicity: Intraperitoneal exposure in rats caused fetal mortality and developmental abnormalities at doses ≥200 mg/kg .
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Carcinogenicity: Formaldehyde, a potential degradation product, is classified as a Group 1 carcinogen by IARC .
Analytical Detection Methods
Chromatographic Techniques
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SBSE-TD-GC-MS: Stir bar sorptive extraction with thermal desorption GC-MS achieves detection limits of 0.5 ng/mL for alkylphenols in biological samples .
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HPLC-MS/MS: Quantifies methyloctylphenol in media samples with recoveries >90% .
Regulatory Status
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